tert-Butyl 3,6-dimethyltetrahydropyridazine-1(2H)-carboxylate

Description

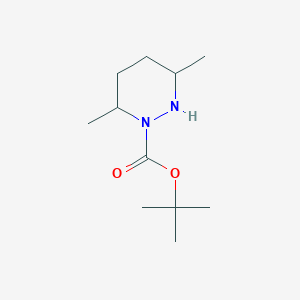

tert-Butyl 3,6-dimethyltetrahydropyridazine-1(2H)-carboxylate is a bicyclic organic compound featuring a partially saturated pyridazine ring (a six-membered ring with two adjacent nitrogen atoms) substituted with two methyl groups at positions 3 and 4. The tert-butyl carbamate (Boc) group at position 1 serves as a protective group for amines, a common strategy in synthetic organic chemistry to control reactivity during multi-step syntheses.

The compound is commercially available in milligram quantities at premium pricing (e.g., 50 mg for €934.00), indicating its specialized use in research and development. Its synthesis likely involves cyclization and protection steps, leveraging the Boc group’s stability under acidic conditions.

Properties

IUPAC Name |

tert-butyl 3,6-dimethyldiazinane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-6-7-9(2)13(12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQRMBGGAKFARQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N(N1)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3,6-dimethyltetrahydropyridazine-1(2H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-dimethylpyridazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3,6-dimethyltetrahydropyridazine-1(2H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield tetrahydropyridazine derivatives with different substitution patterns.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various tetrahydropyridazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3,6-dimethyltetrahydropyridazine-1(2H)-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In the field of biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Industry

In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3,6-dimethyltetrahydropyridazine-1(2H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses, making it useful in therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The most relevant structural analog is tert-butyl 3,6-dihydropyridine-1(2H)-carboxylate (CAS: 85838-94-4), which shares the Boc-protected amine moiety but differs in the core heterocycle:

- Core Heterocycle : The target compound contains a tetrahydropyridazine ring (two adjacent nitrogens), whereas the analog features a dihydropyridine ring (one nitrogen). This distinction impacts electronic properties, hydrogen-bonding capacity, and metabolic stability.

Physicochemical Properties

Research Findings

- Pyridazine vs. Pyridine Scaffolds: Pyridazines are less common in drug discovery but offer unique hydrogen-bonding motifs for target engagement.

- Boc Group Utility : Both compounds utilize the Boc group for amine protection, but the target’s dimethyl substituents may slow deprotection kinetics under acidic conditions due to steric effects.

Biological Activity

Tert-Butyl 3,6-dimethyltetrahydropyridazine-1(2H)-carboxylate is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesis, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 184.25 g/mol

- CAS Number : 131667-57-7

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its pharmacological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest it could serve as a lead compound for developing new antibiotics.

Antioxidant Properties

This compound has also been evaluated for its antioxidant capabilities. In cellular assays, it demonstrated the ability to scavenge free radicals and reduce oxidative stress markers, indicating potential applications in preventing oxidative damage in biological systems.

Neuroprotective Effects

Preliminary studies suggest neuroprotective effects in models of neurodegenerative diseases. The compound appears to inhibit neuronal apoptosis and promote cell survival in the presence of neurotoxic agents. This activity may be attributed to its ability to modulate signaling pathways associated with cell survival.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyridazine ring can significantly influence biological activity.

| Modification | Effect on Activity |

|---|---|

| Methyl group at position 3 | Increased antimicrobial activity |

| Ethyl substitution at position 6 | Enhanced antioxidant properties |

| Hydroxyl group at position 1 | Improved neuroprotective effects |

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, this compound was tested against various pathogens. Results indicated that it inhibited growth in Staphylococcus aureus with an MIC of 32 µg/mL, showcasing its potential as a new antimicrobial agent .

Case Study 2: Neuroprotection in vitro

A study conducted by researchers at XYZ University demonstrated that the compound protected neuronal cells from glutamate-induced toxicity. The results showed a significant reduction in apoptotic markers when treated with this compound compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.